![molecular formula C19H19NO4S B2679939 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide CAS No. 1448140-25-7](/img/structure/B2679939.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide is a derivative of benzo[d][1,3]dioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological effects. The presence of the acrylamide group and the methylthio-substituted phenyl ring enhances its potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound's effectiveness can be measured by its IC50 values against specific cancer cell lines. For example:
- HepG2 (liver cancer): IC50 = 6.19 µM
- MCF-7 (breast cancer): IC50 = 5.10 µM
- HCT116 (colon cancer): IC50 = 4.52 µM
These values indicate that the compound exhibits stronger anticancer activity compared to standard drugs like doxorubicin, which has IC50 values ranging from 7.46 to 8.29 µM for these cell lines .
The anticancer mechanisms of this compound involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and progression.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that the compound promotes apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis reveals that treated cells exhibit significant alterations in cell cycle progression, leading to increased apoptosis rates.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Bis-benzodioxole Derivatives : A study demonstrated that bis-benzodioxole derivatives exhibited strong antitumor activity with IC50 values significantly lower than those of reference drugs .
- Molecular Docking Studies : Molecular docking studies suggest that these compounds interact favorably with key targets involved in cancer proliferation and survival pathways .
Data Summary Table
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | 6.19 | EGFR Inhibition, Apoptosis |
MCF-7 | 5.10 | Cell Cycle Arrest | |
HCT116 | 4.52 | Mitochondrial Pathway | |
Doxorubicin | HepG2 | 7.46 | Chemotherapy |
MCF-7 | 8.29 | Chemotherapy |
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-25-15-6-4-14(5-7-15)16(21)11-20-19(22)9-3-13-2-8-17-18(10-13)24-12-23-17/h2-10,16,21H,11-12H2,1H3,(H,20,22)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNCCZYROVZSS-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。